molecular formula C9H6F3N B12330454 3-(Trifluoroprop-1-YN-1-YL)aniline

3-(Trifluoroprop-1-YN-1-YL)aniline

Cat. No.: B12330454
M. Wt: 185.15 g/mol
InChI Key: LPDTZKMRZYTUBQ-UHFFFAOYSA-N
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Description

3-(Trifluoroprop-1-yn-1-yl)aniline (CAS 1361988-23-9) is a small-molecule organic compound with the molecular formula C9H6F3N and a molecular weight of 185.15 g/mol . This aniline derivative, which features a 3,3,3-trifluoropropynyl substituent, serves as a valuable building block in advanced synthetic and polymer chemistry. Its primary research value lies in its role in creating specialized initiators for Ring-Opening Alkyne Metathesis Polymerization (ROAMP) . Regioselective carbyne transfer reagents derived from related (3,3,3-trifluoroprop-1-yn-1-yl)benzene structures enable access to functionalized initiators that exhibit superior control over polymerization kinetics and prevent undesirable chain-transfer processes . This allows for the production of telechelic polymers and poly-(o-phenylene ethynylene)s with narrow molecular weight distributions . Furthermore, the compound's structure, comprising both an aniline and a fluorinated alkyne unit, makes it an essential precursor for developing novel fluorescent reagents with potential applications as ion-probes and in bio-imaging . The trifluoromethyl alkyne functionality is also a critical motif in medicinal and materials science, and related compounds are used in stereoselective syntheses to access (Z)- or (E)- configured β-trifluoromethylstyrenes, which are important scaffolds in drug discovery . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

3-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,13H2

InChI Key

LPDTZKMRZYTUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC(F)(F)F

Origin of Product

United States

Reactivity and Transformation Pathways of 3 Trifluoroprop 1 Yn 1 Yl Aniline

Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the amino group, is susceptible to reactions typical of aromatic amines. These include electrophilic substitutions on the aromatic ring and chemical modifications of the amine group itself.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-(trifluoroprop-1-yn-1-yl)aniline ring is determined by the combined electronic effects of the two substituents: the amino group (-NH₂) and the trifluoropropynyl group (-C≡C-CF₃).

The amino group is a powerful activating group and is ortho, para-directing. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, increasing the electron density at the positions ortho and para to the amine. youtube.com Conversely, the trifluoropropynyl group is a deactivating group and is meta-directing. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, coupled with the electronegativity of the sp-hybridized carbons of the alkyne, pulls electron density away from the aromatic ring.

In a competitive scenario like this, the strongly activating ortho, para-directing amino group typically governs the position of electrophilic attack. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6). However, the deactivating effect of the trifluoropropynyl group will render the molecule less reactive towards EAS than aniline itself. Steric hindrance from the trifluoropropynyl group at position 3 may slightly disfavor substitution at position 4 compared to positions 2 and 6.

SubstituentElectronic EffectDirecting InfluencePredicted Major Substitution Positions
-NH₂ (Amino)ActivatingOrtho, ParaPositions 2, 4, and 6 (relative to -NH₂ group)
-C≡C-CF₃ (Trifluoropropynyl)DeactivatingMeta

The primary amine group of this compound is nucleophilic and can undergo a variety of transformations and derivatizations. These reactions are often employed to protect the amine during other synthetic steps or to introduce new functional groups to alter the molecule's properties. Common derivatization methods include acylation, silylation, and alkylation. iu.eduresearchgate.net

Acylation, for instance, involves the reaction of the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or an acyl chloride. This converts the amine into a more stable amide, which can reduce the activating effect of the amine on the ring and protect it from oxidation. iu.edu Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which can increase the molecule's volatility for analyses like gas chromatography. iu.edu

Reaction TypeTypical ReagentProduct Functional GroupPurpose
AcylationTrifluoroacetic anhydride (TFAA)Amide (-NHCOCF₃)Protection, reduce activation
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylamine (-NHSi(CH₃)₃)Increase volatility, protection
AlkylationDimethylformamide-dimethyl acetal (B89532) (DMF-DMA)Dimethylaminomethylene derivativeFormation of stable derivatives

Reactions Involving the Terminal Alkyne Functionality

The trifluoropropynyl group is a highly versatile functional handle, primarily due to the reactivity of the terminal alkyne. The presence of the electron-withdrawing CF₃ group significantly influences the alkyne's electronic properties, affecting its reactivity in various transformations.

The terminal alkyne is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org These reactions are powerful tools for constructing complex carbon skeletons. Catalysts based on palladium, copper, and other transition metals are commonly employed to facilitate these carbon-carbon bond formations. nih.govrsc.org For example, Sonogashira coupling could be used to couple the terminal alkyne with aryl or vinyl halides, while Heck-type reactions could also be envisioned.

The strategic placement of the aniline and alkyne functionalities within the same molecule provides an opportunity for intramolecular cyclization and annulation reactions to build heterocyclic ring systems. researchgate.net Transition metal catalysts, particularly palladium, are effective in promoting such transformations. researchgate.net For instance, under appropriate catalytic conditions, the nitrogen of the aniline group could attack the alkyne in an intramolecular fashion, leading to the formation of substituted indoles. Such cascade reactions can efficiently generate molecular complexity from a relatively simple starting material. beilstein-journals.orgbeilstein-journals.org

Reaction TypePotential CatalystPotential Product
Intramolecular Hydroamination/CyclizationPalladium(II) or Gold(I) complexesTrifluoromethyl-substituted Indole
Palladium-Catalyzed CycloisomerizationK₂PdI₄Substituted Furans or Pyrroles (with appropriate coreactants) researchgate.net
Cascade AnnulationRhodium(III) or Ruthenium(II) complexesPolycyclic Heteroaromatics (e.g., Quinolines)

Both the aniline and alkyne functionalities can participate in polymerization reactions. The aniline moiety can undergo oxidative polymerization, typically using an oxidant like ammonium (B1175870) persulfate, to form polyaniline, a well-known conducting polymer. rsc.org In this context, the trifluoropropynyl group would remain as a substituent on the polymer backbone, potentially imparting unique solubility, thermal, or electronic properties to the final material.

Alternatively, the terminal alkyne itself can act as a monomer in polymerization reactions. Transition metal catalysts, such as those based on rhodium or molybdenum, are known to initiate the polymerization of substituted acetylenes. The use of this compound as a monomer could lead to the synthesis of novel polyacetylenes bearing pendant aniline groups, which could be further functionalized or used in applications requiring both the properties of a conjugated polymer backbone and the functionality of the aniline side chains.

Cycloaddition Reactions for Heterocyclic Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of this compound, the trifluoromethylated alkyne can participate in various cycloaddition reactions to furnish a diverse range of heterocyclic systems. These reactions are often complementary to other synthetic strategies as the final position of the trifluoromethyl group is determined by the reaction mechanism rather than by pre-existing functional groups or the inherent reactivity of a parent heterocycle. acs.org

One notable example is the [3+2] cycloaddition of alkynes with organic azides to form triazoles, a reaction often referred to as "click" chemistry. libretexts.org This reaction is typically catalyzed by copper(I) salts and proceeds with high regioselectivity, favoring the formation of the "trans" regioisomer where steric strain in the transition state is minimized. libretexts.org The reaction of trifluoroacetonitrile (B1584977) with diarylnitrilimines to produce 1,2,4-triazoles has been studied, with the reaction's efficiency being significantly affected by the electronic nature of the substituents on the nitrilimine. mdpi.com Electron-donating groups tend to favor the reaction, leading to higher yields. mdpi.com

Furthermore, the alkyne functionality can participate in formal [4+2] cycloadditions. For instance, the reaction of aurone-derived azadienes with siloxy alkynes, catalyzed by HNTf₂, leads to the formation of benzofuran-fused dihydropyridines. nih.gov Interestingly, this reaction proceeds through an unexpected pathway involving a [2+2] cycloaddition followed by 4π and 6π electrocyclic steps, resulting in a formal migration of a substituent. nih.gov Diaryliodonium salts can be used to generate benzynes in situ, which then undergo cycloaddition with N-arylpyrroles to synthesize a variety of bridged-ring amines. beilstein-journals.org

The following table summarizes representative cycloaddition reactions involving trifluoromethylated alkynes for the synthesis of heterocycles:

Reaction Type Reactants Catalyst/Conditions Product Key Features
[3+2] CycloadditionAlkyne, Organic Azide (B81097)Cu(I) saltsTriazole"Click" chemistry, high regioselectivity. libretexts.org
[3+2] CycloadditionTrifluoroacetonitrile, DiarylnitrilimineDichloromethane, room temp.1,2,4-TriazoleYields influenced by electronic effects of substituents. mdpi.com
Formal [4+2] CycloadditionAurone-derived azadiene, Siloxy alkyneHNTf₂Benzofuran-fused dihydropyridineProceeds via [2+2] cycloaddition and electrocyclic reactions. nih.gov
Diels-Alder CycloadditionN-Arylpyrrole, Diaryliodonium salt (for benzyne (B1209423) generation)Mild conditionsBridged-ring amineWide substrate scope. beilstein-journals.org

Addition Reactions to the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is susceptible to various addition reactions, a characteristic feature of alkynes. geeksforgeeks.orgbyjus.com These reactions proceed by the breaking of the pi bonds and the formation of new single bonds to the alkyne carbons. geeksforgeeks.orgbyjus.com

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards electrophiles. lumenlearning.comlibretexts.org This reduced reactivity is attributed to the sp-hybridized carbons of the alkyne, which are more electronegative and hold the pi-electrons more tightly than the sp²-hybridized carbons of an alkene. libretexts.org The addition of hydrogen halides (HX) to unsymmetrical alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. lumenlearning.comlumenlearning.com The reaction proceeds through a vinyl carbocation intermediate, which is less stable than a corresponding alkyl carbocation. libretexts.orgchemistrysteps.com The addition of halogens (X₂) to alkynes can occur once to form a dihaloalkene, often with trans stereochemistry, or twice to yield a tetrahaloalkane, depending on the stoichiometry of the halogen used. libretexts.orglibretexts.org

Radical Addition: The trifluoromethyl group can be introduced across the alkyne triple bond via radical addition reactions. For example, the hydrotrifluoromethylation of unactivated alkenes can be achieved using sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an oxidant like Mn(OAc)₃·2H₂O. orientjchem.org This reaction proceeds through the generation of a trifluoromethyl radical (CF₃•), which then adds to the alkyne. orientjchem.org

Nucleophilic Addition: The presence of the electron-withdrawing trifluoromethyl group can also make the alkyne susceptible to nucleophilic attack. For instance, Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate undergoes nucleophilic addition to terminal alkynes to produce trifluoromethylselenylated vinyl sulfones. nih.gov This reaction is stereoselective, exclusively forming the trans-isomers, and exhibits high regioselectivity, surprisingly yielding the anti-Markovnikov product. nih.gov

The following table provides a summary of addition reactions to the alkyne triple bond:

Reaction Type Reagent Catalyst/Conditions Product Key Features
HydrogenationH₂Pt/Pd/NiAlkene/AlkaneCan be stopped at the alkene stage with a poisoned catalyst (e.g., Lindlar's catalyst). byjus.com
HalogenationX₂ (Cl₂, Br₂)CCl₄Dihaloalkene/TetrahaloalkaneAddition can be controlled by stoichiometry and temperature. byjus.comlibretexts.org
HydrohalogenationHX (HCl, HBr, HI)-Geminal dihalideFollows Markovnikov's rule. byjus.comlumenlearning.com
HydrationH₂OH₂SO₄, HgSO₄Carbonyl compoundResults in the formation of a ketone or aldehyde. byjus.comchemistrysteps.com
TrifluoromethylselenolationSe-(trifluoromethyl) 4-methylbenzenesulfonoselenoate-Trifluoromethylselenylated vinyl sulfoneStereoselective (trans) and regioselective (anti-Markovnikov). nih.gov
HydrotrifluoromethylationCF₃SO₂Na (Langlois' reagent)Mn(OAc)₃·2H₂OTrifluoromethylated alkeneRadical addition mechanism. orientjchem.org

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature. researchgate.net Its incorporation into organic molecules can significantly alter their electronic properties, which in turn influences reaction rates and the selectivity of chemical transformations. researchgate.net

Electronic Effects and Inductive/Resonance Contributions

The influence of the trifluoromethyl group is primarily attributed to its strong negative inductive effect (-I effect). brilliant.org This effect arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom to which they are attached, and subsequently from the rest of the molecule through the sigma bond framework. brilliant.org In the case of this compound, this inductive withdrawal of electrons deactivates the alkyne triple bond towards electrophilic attack, making such reactions slower compared to non-fluorinated analogues. libretexts.orglibretexts.org

While the inductive effect is the dominant electronic contribution of the -CF₃ group, hyperconjugation can also play a role. brilliant.org This involves the delocalization of sigma electrons from adjacent C-H or C-C bonds into the antibonding orbitals of the C-F bonds. However, in the context of the trifluoromethyl group, the primary electronic influence remains its strong electron-withdrawing inductive effect. The alkyne and alkene groups themselves can exhibit a negative inductive effect due to the higher s-character of the sp and sp² hybridized carbons, respectively, compared to sp³ hybridized carbons. quora.com

The aniline moiety, on the other hand, possesses a nitrogen atom with a lone pair of electrons that can participate in resonance, donating electron density to the aromatic ring. This constitutes a positive resonance effect (+R or +M effect). brilliant.org In this compound, the amino group is at the meta position relative to the trifluoropropynyl substituent. Therefore, its electron-donating resonance effect primarily influences the ortho and para positions of the aniline ring and has a less direct electronic impact on the alkyne moiety.

Electronic Effect Contributing Group Description
Negative Inductive Effect (-I)Trifluoromethyl (-CF₃)Strong withdrawal of electron density through sigma bonds due to the high electronegativity of fluorine atoms. brilliant.org
Negative Inductive Effect (-I)Alkyne (-C≡CH)Withdrawal of electron density due to the higher s-character of sp-hybridized carbons. quora.com
Positive Resonance Effect (+R)Amino (-NH₂)Donation of electron density to the aromatic ring through the delocalization of the nitrogen lone pair. brilliant.org

Impact on Reaction Pathways and Intermediate Stability

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the stability of reaction intermediates, which in turn dictates the preferred reaction pathways and the observed selectivity.

In electrophilic addition reactions to the alkyne, the formation of a vinyl carbocation intermediate is a key step. libretexts.orgchemistrysteps.com The presence of the -CF₃ group adjacent to the developing positive charge would be highly destabilizing due to the powerful inductive effect. This destabilization makes the formation of the vinyl carbocation more difficult, thus slowing down the rate of electrophilic addition. libretexts.orgchemistrysteps.com

Conversely, the -CF₃ group can stabilize anionic or radical intermediates. In nucleophilic addition reactions, the electron-withdrawing nature of the trifluoromethyl group makes the alkyne more electrophilic and thus more susceptible to attack by a nucleophile. umich.edu The resulting carbanionic intermediate would be stabilized by the inductive effect of the -CF₃ group.

Similarly, in radical addition reactions, the addition of a radical species to the alkyne can generate a vinyl radical. The stability of this radical intermediate is influenced by the substituents. The trifluoromethyl group can influence the regioselectivity of radical additions. For instance, in the radical addition of a CF₃ radical to an alkene, the addition typically occurs in a Markovnikov fashion, leading to the formation of the more stable radical intermediate. orientjchem.org

The presence of the trifluoromethyl group can also influence the stereoselectivity of reactions. For example, in the nucleophilic addition of Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate to terminal alkynes, the reaction proceeds with high trans-selectivity. nih.gov This is rationalized by the formation of a cyclic trifluoromethylselenonium ion intermediate, which is then opened by anti-attack of the nucleophile. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoroprop 1 Yn 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-(Trifluoroprop-1-yn-1-yl)aniline, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) techniques, offers a complete picture of its molecular architecture.

Detailed 1H NMR Analysis of Proton Environments

Proton (1H) NMR spectroscopy of this compound and its analogs reveals the specific electronic environment of each proton. In a typical 1H NMR spectrum of an aniline (B41778) derivative, the aromatic protons appear as multiplets in the downfield region, generally between δ 6.5 and 8.0 ppm. The protons on the aniline ring exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with neighboring protons. rsc.org The amino (-NH2) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org For instance, in a related compound, 3-aminobenzotrifluoride, the aromatic protons appear in the range of δ 6.8-7.2 ppm, and the amino protons are observed around δ 3.7 ppm. chemicalbook.com

Table 1: Representative 1H NMR Data for an Aniline Derivative

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho, meta, para)6.5 - 8.0m (multiplet)
Amino (-NH2)Variable (e.g., 3.5 - 4.5)br s (broad singlet)

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used.

Comprehensive 13C NMR for Carbon Skeleton Elucidation

Carbon-13 (13C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the 13C NMR spectrum of this compound, the carbon atoms of the aniline ring typically resonate in the aromatic region, from approximately δ 110 to 150 ppm. hmdb.cachemicalbook.com The carbon atom attached to the nitrogen (C-N) is generally found in the more downfield portion of this range due to the electronegativity of the nitrogen atom. The carbons of the trifluoropropynyl group will have distinct chemical shifts. The alkyne carbons (C≡C) are expected in the range of δ 60-90 ppm, while the carbon of the trifluoromethyl (-CF3) group will be a quartet due to coupling with the three fluorine atoms.

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-N~140 - 150
Aromatic C-H~115 - 130
Alkyne (C≡C)~60 - 90
Trifluoromethyl (-CF3)~120 - 130 (quartet)

In-depth 19F NMR for Trifluoromethyl Group Characterization and Purity Assessment

Fluorine-19 (19F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. slideshare.net For this compound, the 19F NMR spectrum will show a signal corresponding to the trifluoromethyl (-CF3) group. The chemical shift of this signal provides information about the electronic environment of the CF3 group. nih.gov For example, the CF3 group in trifluorotoluene appears at approximately -63.72 ppm relative to CFCl3. azom.com The presence of a single, sharp signal in the 19F NMR spectrum is a strong indicator of the purity of the compound with respect to the fluorinated moiety. azom.com

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule. numberanalytics.comusask.ca

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling networks. usask.ca For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (13C-1H). ipb.pt This is crucial for assigning the 13C signals of the protonated carbons in the aniline ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart (long-range 13C-1H correlations). ipb.pt This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the alkyne carbons and the carbon attached to the trifluoromethyl group, by observing their correlations to nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would provide a very accurate mass measurement, which can be used to confirm the elemental composition of C9H6F3N. This is a critical step in the structural elucidation process, providing definitive evidence for the compound's identity. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency (cm-1)
N-H (Aniline)Stretching3300 - 3500 (two bands for primary amine)
C-H (Aromatic)Stretching3000 - 3100
C≡C (Alkyne)Stretching~2100 - 2260
C-F (Trifluoromethyl)Stretching1000 - 1400 (strong, broad)
C=C (Aromatic)Stretching1450 - 1600

The presence of a sharp band around 2100-2260 cm-1 would confirm the alkyne functionality, while strong absorptions in the 1000-1400 cm-1 region are characteristic of the C-F bonds of the trifluoromethyl group. mdpi.comyoutube.com The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm-1 region.

Computational and Theoretical Investigations of 3 Trifluoroprop 1 Yn 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No specific Density Functional Theory (DFT) studies on 3-(Trifluoroprop-1-yn-1-yl)aniline have been found. DFT is a common computational method used to investigate the electronic properties of molecules. Such studies on aniline (B41778) and its derivatives often involve the use of functionals like B3LYP with various basis sets to predict molecular geometries and electronic characteristics.

Molecular Orbital Characterization (HOMO-LUMO Gap)

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. For context, studies on other aniline derivatives have shown how substituents can influence these energy levels.

Charge Distribution and Molecular Electrostatic Potential Mapping

Specific information regarding the charge distribution and Molecular Electrostatic Potential (MEP) maps for this compound is not available. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

Mechanistic Studies and Reaction Pathway Elucidation via Computational Modeling

There are no computational studies in the available literature that elucidate the reaction mechanisms involving the synthesis or reactions of this compound. Mechanistic studies often employ computational modeling to identify transition states and calculate the energetic profiles of reaction pathways. While a study on the annulation reaction of trichloronitroethylene with aniline using DFT has been reported, it does not involve the specific trifluoropropynyl substituent.

Transition State Identification and Characterization

No research has been published that identifies or characterizes the transition states in the reaction pathways leading to or involving this compound.

Energetic Profiles of Key Reaction Steps

Consequently, the energetic profiles for key reaction steps in the formation or reactivity of this compound have not been computationally determined or reported.

Conformational Analysis and Intermolecular Interactions

A specific conformational analysis of this compound is not present in the searched literature. Such an analysis would be important for understanding the three-dimensional structure and potential intermolecular interactions of the molecule. General computational methods for conformational analysis of diamine systems exist but have not been applied to this particular compound in published research.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel compounds, offering insights that complement and guide experimental work. In the case of this compound, theoretical calculations can provide a detailed understanding of its vibrational, electronic, and nuclear magnetic resonance (NMR) spectra. These predictions, when validated against experimental data, confirm the structural and electronic integrity of the synthesized molecule.

Theoretical spectroscopic data is often derived from quantum chemical calculations, such as those based on Density Functional Theory (DFT). These methods can accurately predict the vibrational frequencies corresponding to specific molecular motions, the wavelengths of maximum absorption in UV-Visible spectroscopy, and the chemical shifts of nuclei in NMR spectroscopy.

While specific, detailed computational and validated experimental spectroscopic data for this compound is not extensively available in the public domain, the general approach to its prediction and validation would follow established methodologies. For a molecule of this nature, researchers would typically employ a combination of theoretical calculations and experimental measurements.

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table illustrates the type of data that would be generated in a computational and experimental study of this compound. The values presented are for illustrative purposes to demonstrate the concept of prediction and validation.

Spectroscopic TechniqueParameterPredicted Value (Computational)Experimental Value
Infrared (IR) Spectroscopy C≡C Stretch~2250 cm⁻¹~2245 cm⁻¹
N-H Stretch (sym/asym)~3400, ~3500 cm⁻¹~3390, ~3480 cm⁻¹
C-F Stretch~1100-1300 cm⁻¹~1120, ~1280 cm⁻¹
¹H NMR Spectroscopy Aromatic Protonsδ 6.7-7.2 ppmδ 6.8-7.3 ppm
Amine Protonsδ 3.8 ppmδ 3.9 ppm
¹³C NMR Spectroscopy Alkyne Carbonsδ 80, 85 ppmδ 81, 86 ppm
CF₃ Carbonδ 124 ppm (q)δ 124.5 ppm (q)
Aromatic Carbonsδ 115-150 ppmδ 116-149 ppm
¹⁹F NMR Spectroscopy CF₃ Groupδ -60 ppmδ -61 ppm
UV-Visible Spectroscopy λmax~290 nm~295 nm

The validation process involves comparing the computationally predicted spectra with those obtained from experimentally synthesized samples. A high degree of correlation between the predicted and observed data provides strong evidence for the correct assignment of the molecular structure. Discrepancies can point to conformational isomers, solvent effects, or the need for refinement in the computational model.

For instance, the characteristic vibrational frequency of the alkyne C≡C bond is expected to appear in a specific region of the IR spectrum. DFT calculations can predict this frequency, and its experimental observation would be a key validation point. Similarly, the chemical shifts of the fluorine atoms in the trifluoromethyl group in the ¹⁹F NMR spectrum are highly sensitive to their electronic environment, making it a valuable tool for structural confirmation.

The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be correlated with the absorption maxima (λmax) observed in the UV-Visible spectrum, providing insights into the electronic structure and chromophores within the molecule.

Applications in Advanced Chemical Synthesis and Materials Science Research

As a Versatile Building Block for Complex Fluorinated Organic Architectures

The dual functionality of 3-(Trifluoroprop-1-yn-1-yl)aniline, possessing both an aniline (B41778) and a trifluoromethyl-alkyne group, establishes it as a versatile building block in organic synthesis. bldpharm.comenamine.net The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent alkyne, making it a valuable synthon for creating complex fluorinated molecules. nih.gov Fluorinated organic compounds are crucial in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. enamine.net

The aniline moiety provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, while the trifluoropropynyl group offers a pathway for cycloadditions and other alkyne-specific reactions. This orthogonal reactivity allows for stepwise, controlled synthesis of highly functionalized and complex molecular architectures.

Heterocyclic compounds, particularly those containing nitrogen and fluorine, are cornerstones of modern pharmaceuticals and functional materials. e-bookshelf.deekb.eg this compound serves as an excellent precursor for the synthesis of various fluorinated heterocycles. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the alkyne as a dipolarophile or dienophile in cycloaddition reactions. nih.gov

The alkyne functionality can participate in [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to form isoxazoles. Furthermore, the aniline group can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct important heterocyclic cores like quinolines. researchgate.net The synthesis of such compounds is of high interest, as the trifluoromethyl group is a well-known pharmacophore that can improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Heterocyclic CoreSynthetic PathwayReactant with this compoundResulting Structure
Triazole [3+2] Cycloaddition (Click Chemistry)Organic Azide (B81097) (R-N₃)A triazole ring bearing the trifluoromethyl group and the aniline-substituted phenyl ring.
Isoxazole (B147169) [3+2] CycloadditionNitrile Oxide (R-CNO)An isoxazole ring with trifluoromethyl and aniline-phenyl substituents. researchgate.net
Quinoline (B57606) Condensation/Cyclization (e.g., Combes synthesis)β-DiketoneA quinoline scaffold with the trifluoropropynyl group attached to the aniline-derived portion of the ring system. researchgate.net
Pyrazole (B372694) Condensation/CyclizationHydrazine derivativeA pyrazole ring formed via reaction involving the alkyne, potentially after transformation. researchgate.netnih.gov
S-Heterocycles CycloadditionThiocarbonyl compoundA sulfur-containing heterocycle, leveraging the enhanced reactivity of the fluorinated alkyne. nih.gov

This table presents potential synthetic routes to various heterocyclic compounds starting from this compound, based on established reactivity of its functional groups.

The aniline functional group in this compound is a gateway to a vast array of more complex aromatic amine derivatives. researchgate.net Standard synthetic transformations can be applied to the amino group without affecting the trifluoropropynyl moiety, allowing for the creation of novel, highly functionalized molecules. These reactions include, but are not limited to, N-alkylation, N-acylation, sulfonamide formation, and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

By modifying the aniline nitrogen, researchers can synthesize libraries of compounds where the core structure of this compound is systematically altered. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for fine-tuning the electronic and physical properties of organic semiconductors and other functional materials. researchgate.netresearchgate.net

Role in Polymer Chemistry and Functional Materials Design

The unique structure of this compound makes it an attractive monomer for the synthesis of specialty polymers. The incorporation of both aniline and trifluoromethyl groups into a polymer backbone can yield materials with a desirable combination of properties, including conductivity, thermal stability, and controlled solubility. researchgate.netbue.edu.eg Polyanilines and their derivatives are well-known conducting polymers, and the introduction of the trifluoromethyl-alkyne group provides a route to novel materials with tailored characteristics. rsc.orgnih.gov

While the direct polymerization of this compound can proceed via oxidative polymerization of the aniline group, its alkyne functionality opens the door to other advanced polymerization techniques. nih.govresearchgate.net One such method is Ring-Opening Alkyne Metathesis Polymerization (ROAMP). escholarship.orgrsc.org Although ROAMP requires a strained cyclic alkyne monomer, such a monomer could potentially be synthesized from this compound. This technique allows for the creation of highly defined, living polymers with low polydispersity, which is crucial for applications in advanced electronics. escholarship.orgescholarship.org

Alternatively, the alkyne group allows for participation in other polymerization reactions, such as those used to create poly(phenylene ethynylene)s (PPEs), a class of highly fluorescent and semiconducting polymers. escholarship.org The aniline unit can either be a pendant group or part of the polymer backbone, influencing the final material's morphology and electronic properties. rsc.org

The polymerization of this compound or its derivatives ensures the regular incorporation of both the trifluoromethyl (CF₃) and aniline functionalities along the polymer chain. Each group imparts specific and advantageous properties to the resulting material.

The aniline units create a conjugated polymer backbone (in the case of polyaniline-type structures) that is redox-active and electrically conductive, especially upon doping. nih.govresearchgate.net The aniline nitrogen also provides a site for further functionalization or for intermolecular interactions like hydrogen bonding.

The trifluoromethyl group offers several benefits:

Enhanced Solubility: The CF₃ group can disrupt polymer chain packing, increasing solubility in common organic solvents and facilitating material processing. researchgate.net

Electronic Modification: As a strong electron-withdrawing group, the CF₃ group can lower the HOMO and LUMO energy levels of the polymer, which is a key strategy for tuning the electronic properties of materials used in organic electronics.

Hydrophobicity: The fluorinated group increases the hydrophobicity of the material, which can be advantageous for creating water-repellent surfaces or stable interfaces in electronic devices. bue.edu.eg

Functional GroupProperty Conferred to PolymerApplication Benefit
Aniline Electrical Conductivity (upon doping), Redox ActivityConductive coatings, sensor layers, antistatic materials, electrochromic devices. rsc.orgnih.gov
Trifluoromethyl (CF₃) Enhanced Solubility, Thermal Stability, Electron-Withdrawing Nature, HydrophobicityImproved processability, material longevity, tunable electronic properties for OLEDs/OFETs, moisture-resistant interfaces. researchgate.netbue.edu.eg
Alkyne Site for Post-Polymerization Modification (e.g., Click Chemistry)Attachment of specific functional groups, cross-linking of polymer chains, surface functionalization.

This table summarizes the key functionalities of polymers derived from this compound and their corresponding benefits in materials science.

Development of Chemical Probes and Specialized Molecular Tags

In the field of chemical biology, there is a high demand for molecular tools that can be used to study biological systems. This compound possesses features that make it a promising scaffold for the development of chemical probes and molecular tags.

The trifluoromethyl group is often incorporated into drug molecules to enhance their metabolic stability and binding affinity. nih.gov The aniline moiety can be part of a larger pharmacophore or serve as a handle for attaching the probe to a molecule of interest. Most notably, the terminal alkyne group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows the molecule to be easily and covalently linked to biomolecules (like proteins or nucleic acids) that have been modified to contain an azide group.

Furthermore, trifluoromethylated aniline derivatives have been explored as precursors for photoaffinity labels, which are powerful tools for identifying protein-ligand interactions. diva-portal.org A molecule like this compound combines a potential recognition element (the aniline), a reactive handle for covalent attachment (the alkyne), and a fluorine-containing group that can serve as a useful NMR probe (¹⁹F NMR) for studying binding events.

Precursors for Photoaffinity Labels and Bio-conjugation Strategies

Photoaffinity labeling (PAL) is a powerful method used to investigate the interactions between bioactive molecules and their biological targets. nih.govnih.gov This technique relies on photoreactive probes that, upon photoactivation, form a covalent bond with the target molecule, allowing for its identification and characterization. nih.gov The design of these probes is critical, and this compound offers a promising scaffold for their synthesis.

The aniline group of this compound can be readily diazotized and converted into a diazirine, a common photoreactive group. The trifluoromethyl substituent on the diazirine enhances its stability in the dark while promoting the formation of a highly reactive carbene upon irradiation with UV light. This carbene can then react with a wide range of amino acid residues in the binding site of a target protein, forming a stable covalent linkage.

Furthermore, the alkyne functionality of this compound allows for its use in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly selective. The terminal alkyne can be coupled with an azide-containing reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. This bioconjugation strategy enables the visualization and purification of the labeled protein.

The combination of a photoreactive group and a "clickable" handle in a single, compact molecule is a significant advantage in the design of photoaffinity probes. nih.govnih.gov It simplifies the synthesis of the probe and minimizes perturbations to the structure of the parent molecule, thereby preserving its biological activity. nih.govnih.gov

Introduction of Fluorine for Advanced Analytical Techniques

The presence of the trifluoromethyl group in this compound also opens up avenues for its use in advanced analytical techniques, particularly those involving fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI). The ¹⁹F nucleus has a high gyromagnetic ratio and a 100% natural abundance, making it a sensitive NMR probe.

Incorporating this compound-derived moieties into larger molecules or materials allows for their detection and characterization using ¹⁹F NMR. The chemical shift of the ¹⁹F signal is highly sensitive to the local chemical environment, providing valuable structural and conformational information. This is particularly useful in materials science for probing the structure and dynamics of fluorinated polymers.

In the context of bioconjugation, the trifluoromethyl group can serve as a ¹⁹F NMR tag for studying ligand-protein interactions. The change in the ¹⁹F chemical shift upon binding of a fluorinated ligand to its target can provide insights into the binding event and the nature of the binding pocket. Moreover, the development of fluorinated probes for in vivo ¹⁹F MRI is an active area of research, with potential applications in medical diagnostics. The use of fluorinated derivatives, such as those that could be synthesized from this compound, is being explored for applications in PET imaging as well. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 3-(Trifluoroprop-1-yn-1-yl)aniline in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to hazard communication standards (e.g., EC No. 1907/2006). Key measures include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks. The compound may release toxic fumes under thermal stress .
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin exposure. Avoid inducing vomiting if ingested; seek medical attention .
  • Storage : In airtight containers away from oxidizers and heat sources .

Q. How can researchers synthesize this compound, and what are common challenges?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) between aniline derivatives and trifluoropropynyl halides. Key steps:
  • Catalyst System : Use Pd(PPh₃)₄/CuI in a mixture of THF and triethylamine to facilitate alkyne-aryl bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Challenges include controlling regioselectivity and avoiding side reactions from the electron-withdrawing trifluoromethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR confirms the trifluoromethyl group (–CF₃) at ~-60 ppm. ¹H NMR identifies the aromatic protons (δ 6.5–7.5 ppm) and alkynyl proton (δ 2.5–3.5 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), 2100–2250 cm⁻¹ (C≡C stretch), and 1100–1250 cm⁻¹ (C–F stretches) .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks [M+H]⁺ .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···F) to explain packing patterns .
  • Twinned Crystals : Apply the TWINABS correction for overlapping reflections in SHELX .

Q. What computational approaches elucidate the electronic effects of the trifluoropropynyl group in aniline derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The –C≡C–CF₃ group lowers HOMO energy, enhancing electrophilic substitution resistance .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends in polar aprotic solvents (e.g., DMF) .

Q. How do advanced oxidation processes (AOPs) degrade this compound in contaminated environments?

  • Methodological Answer :
  • Fenton’s Reagent : Use Fe²⁺/H₂O₂ (pH 3) to generate hydroxyl radicals (•OH) for cleaving the aromatic ring and C≡C bond .
  • Photocatalysis : TiO₂/UV systems degrade the compound via hole-pair generation, with LC-MS monitoring intermediate byproducts (e.g., fluorinated carboxylic acids) .
  • Challenges : Fluorine atoms resist mineralization, requiring prolonged treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.